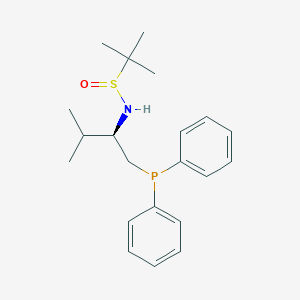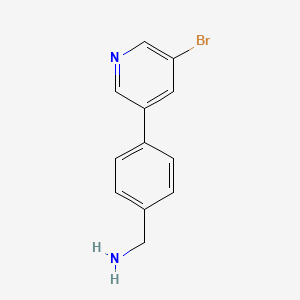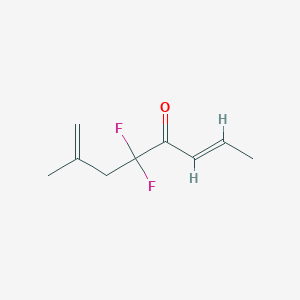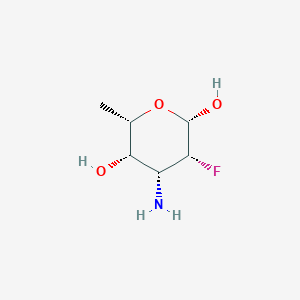
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is an organic compound with potential antiviral properties. It is a derivative of L-Lyxofuranose, a monosaccharide, and is used in the research and development of antiviral drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate involves multiple steps. The process typically starts with the protection of hydroxyl groups in L-Lyxofuranose, followed by benzylation and acetylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
科学研究应用
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral properties.
Medicine: Research is ongoing to explore its use in antiviral drug development.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The exact mechanism of action of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is not fully understood. it is believed to interfere with viral replication by inhibiting specific enzymes or pathways essential for the virus’s life cycle.
相似化合物的比较
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Another benzylated sugar derivative with potential antiviral properties.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A compound used in the synthesis of nucleosides and nucleotides.
Uniqueness
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is unique due to its specific structure, which includes both acetyl and benzyl protective groups, as well as a methanesulfonate group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in antiviral research.
属性
分子式 |
C25H30O10S |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
[(3R,4S,5S)-2-acetyloxy-5-(methylsulfonyloxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H30O10S/c1-18(26)33-22-23(31-15-21-12-8-5-9-13-21)25(17-32-36(3,28)29,35-24(22)34-19(2)27)16-30-14-20-10-6-4-7-11-20/h4-13,22-24H,14-17H2,1-3H3/t22-,23+,24?,25+/m1/s1 |
InChI 键 |
DZNOYTCPAYPNAK-JJZURMAISA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |
规范 SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)

![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)




![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)

